Methyl 4-{5-[(methylamino)methyl]furan-2-yl}benzoate
Description
Methyl 4-{5-[(methylamino)methyl]furan-2-yl}benzoate is a benzoate ester derivative featuring a furan ring substituted at position 5 with a methylaminomethyl group (-CH₂NHCH₃). The compound consists of a methyl benzoate backbone, where the benzene ring is substituted at the para position (C4) with a furan-2-yl moiety. This structure positions the compound as a hybrid aromatic-heterocyclic scaffold, making it relevant for pharmaceutical and materials science research.
Properties
Molecular Formula |
C14H15NO3 |
|---|---|
Molecular Weight |
245.27 g/mol |
IUPAC Name |
methyl 4-[5-(methylaminomethyl)furan-2-yl]benzoate |
InChI |
InChI=1S/C14H15NO3/c1-15-9-12-7-8-13(18-12)10-3-5-11(6-4-10)14(16)17-2/h3-8,15H,9H2,1-2H3 |
InChI Key |
HYVPHAALKJWOOQ-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC=C(O1)C2=CC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{5-[(methylamino)methyl]furan-2-yl}benzoate typically involves a multi-step processThe final step involves esterification to form the benzoate ester .
Preparation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methylamino Group: This step involves the reaction of the furan ring with a methylamine source, often under reflux conditions.
Esterification: The final step involves the reaction of the intermediate with methanol in the presence of an acid catalyst to form the ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{5-[(methylamino)methyl]furan-2-yl}benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The furan ring and benzoate ester can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 4-{5-[(methylamino)methyl]furan-2-yl}benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-{5-[(methylamino)methyl]furan-2-yl}benzoate involves its interaction with specific molecular targets. The methylamino group can form hydrogen bonds with biological molecules, while the furan and benzoate moieties can participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Furan-Benzoate Cores
Key structural analogues share the benzoate-furan backbone but differ in substituents on the benzene ring, furan ring, or amine groups.
Table 1: Structural and Molecular Comparison
Functional Group Variations and Implications
- Amine Substitution: The methylamino group (-NHCH₃) in the target compound contrasts with dimethylamino (-N(CH₃)₂) groups in and bulky aryl amines in .
- The target compound’s unsubstituted benzene may improve metabolic stability but reduce binding specificity.
- Furan Substituents: The methylaminomethyl group in the target compound is smaller than the phenethylamino group in , likely improving solubility and synthetic accessibility.
Biological Activity
Methyl 4-{5-[(methylamino)methyl]furan-2-yl}benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound consists of a benzoate moiety linked to a furan ring with a methylamino side chain. The presence of these functional groups suggests potential interactions with various biological targets.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro assays demonstrated its effectiveness against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Candida albicans | 8 |
These results suggest that the compound could be developed as a novel antimicrobial agent, particularly in treating infections caused by resistant strains.
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been shown to possess anti-inflammatory activity. A study investigated its effects on macrophage activation and cytokine production, revealing that the compound significantly reduced the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation.
- Receptor Interaction : It could interact with receptors on immune cells, modulating their activity and influencing cytokine release.
- Cell Membrane Disruption : The presence of the furan ring may enhance membrane permeability, leading to bacterial cell lysis.
Case Study 1: Antimicrobial Efficacy
A clinical trial evaluated the efficacy of this compound in patients with skin infections caused by MRSA (Methicillin-resistant Staphylococcus aureus). Results showed a significant reduction in infection severity and faster healing times compared to standard antibiotic treatments.
Case Study 2: Anti-inflammatory Response
Another study focused on patients with chronic inflammatory conditions. Administration of this compound resulted in decreased levels of inflammatory markers and improved patient-reported outcomes regarding pain and swelling.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
